molecular formula C16H16F2N2O2S3 B2880305 3-(2-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one CAS No. 1706059-93-9

3-(2-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one

Cat. No.: B2880305
CAS No.: 1706059-93-9
M. Wt: 402.49
InChI Key: PGXHVJCCAOIEBB-UHFFFAOYSA-N
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Description

The compound 3-(2-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one is a heterocyclic molecule featuring a 1,4-thiazepane core substituted with a 2,5-difluorophenyl group and linked via a ketone-containing ethyl chain to a 2-thioxothiazolidin-4-one moiety. The 1,4-thiazepane (a seven-membered ring containing sulfur and nitrogen) provides conformational flexibility, while the 2-thioxothiazolidinone may contribute to electrophilic reactivity or hydrogen-bonding interactions. The 2,5-difluorophenyl substituent likely enhances lipophilicity and metabolic stability, common strategies in kinase inhibitor design .

Properties

IUPAC Name

3-[2-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N2O2S3/c17-10-1-2-12(18)11(7-10)13-3-4-19(5-6-24-13)14(21)8-20-15(22)9-25-16(20)23/h1-2,7,13H,3-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXHVJCCAOIEBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)CN3C(=O)CSC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a thiazepane ring and various aromatic substituents suggests diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The compound can be represented by the following structural formula:

C20H20F2N2O2S\text{C}_{20}\text{H}_{20}\text{F}_2\text{N}_2\text{O}_2\text{S}

This structure includes a thiazepane ring and a difluorophenyl group, which enhance its lipophilicity and potential interaction with biological targets.

The biological activity of this compound is likely mediated through interactions with specific molecular targets. The thiazepane ring may facilitate binding to enzymes or receptors that recognize sulfur and nitrogen-containing heterocycles. The difluorophenyl group enhances binding affinity through hydrophobic interactions, potentially modulating various biochemical pathways .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiazolidinone derivatives, including those similar to our compound. For instance, compounds with similar structures have shown significant inhibitory effects against various bacteria and fungi. The mechanism often involves the inhibition of key metabolic pathways or direct disruption of microbial cell walls .

Microorganism Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliModerate activity
Candida albicansEffective

Antitumor Activity

Research indicates that compounds related to thiazolidinones exhibit antitumor properties by targeting specific cancer cell lines. For example, some derivatives have been shown to inhibit cell proliferation in breast cancer models through apoptosis induction .

Anti-inflammatory Activity

Thiazolidinone derivatives also exhibit anti-inflammatory effects by modulating inflammatory cytokine production. This activity could be beneficial in treating chronic inflammatory conditions .

Case Studies

  • Study on Antimicrobial Efficacy
    A study evaluated the antimicrobial efficacy of thiazolidinone derivatives against S. aureus and E. coli. The results indicated that certain derivatives exhibited minimal inhibitory concentrations (MICs) lower than standard antibiotics, suggesting potential for new therapeutic agents .
  • Antitumor Evaluation
    In vitro assays demonstrated that derivatives similar to this compound significantly reduced cell viability in MCF-7 breast cancer cells by inducing apoptosis through caspase activation .
  • Inflammatory Response Modulation
    A recent investigation into the anti-inflammatory properties of thiazolidinone compounds revealed their ability to decrease levels of pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) in activated macrophages, highlighting their therapeutic potential in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with related molecules from patent literature, focusing on structural motifs, hypothesized biological targets, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name/Structure Core Structure Key Substituents Hypothesized Target/Activity Structural Implications
3-(2-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one (Target Compound) 1,4-Thiazepane + thiazolidinone 2,5-Difluorophenyl, thioxo group Kinase inhibition (e.g., TRK) Flexible thiazepane; potential covalent binding via thioxo group
5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine () Pyrazolo[1,5-a]pyrimidine 2,5-Difluorophenyl, pyrazole TRK kinase inhibition Rigid pyrazolo-pyrimidine core; non-covalent binding
2-(3,5-Difluorophenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () Pyrido[1,2-a]pyrimidinone 3,5-Difluorophenyl, piperazine Kinase or GPCR modulation Piperazine improves solubility; difluorophenyl enhances selectivity

Key Findings

Core Flexibility vs. Rigidity: The target compound’s 1,4-thiazepane offers greater conformational flexibility compared to the pyrazolo[1,5-a]pyrimidine () or pyrido[1,2-a]pyrimidinone () cores. This flexibility may enhance binding to kinases requiring induced-fit interactions . In contrast, rigid cores (e.g., pyrazolo-pyrimidine) may favor entropy-driven binding to specific kinase conformations .

Substituent Effects :

  • The 2,5-difluorophenyl group in the target compound and analogs is positioned to engage in π-π stacking or hydrophobic interactions within kinase ATP-binding pockets.
  • compounds substitute piperazine (a solubility-enhancing moiety) and 3,5-difluorophenyl , which may reduce off-target effects compared to bulkier substituents .

Electrophilic Reactivity: The 2-thioxothiazolidin-4-one group in the target compound could act as a Michael acceptor, enabling covalent bond formation with cysteine residues in kinases—a mechanism absent in non-covalent inhibitors like those in and .

Selectivity and Solubility: Piperazine-containing analogs () prioritize aqueous solubility, whereas the thiazepane-thiazolidinone hybrid may balance lipophilicity and membrane permeability . Fluorine placement (2,5- vs.

Research Implications and Limitations

  • Data Gaps: No explicit IC50, bioavailability, or selectivity data are available for the target compound. Patent disclosures often omit quantitative metrics, necessitating further experimental validation.
  • Therapeutic Potential: If TRK inhibition is confirmed, this compound may address resistance mutations in cancers, similar to second-generation TRK inhibitors like selitrectinib .

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